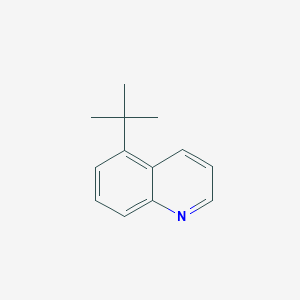

5-Tert-butylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,3)11-7-4-8-12-10(11)6-5-9-14-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVYYJOLOZEZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866871 | |

| Record name | 5-tert-Butylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61702-91-8 | |

| Record name | Quinoline, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (tert-butyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinoline Heterocyclic Scaffold: a Cornerstone of Advanced Chemical Science

The quinoline (B57606) scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of paramount importance in contemporary chemical science. bldpharm.combiointerfaceresearch.com Its significance stems from its presence in a wide array of biologically active natural products, particularly alkaloids, and its role as a privileged scaffold in the design of novel synthetic molecules. Current time information in Bangalore, IN.researchgate.net

In the realm of medicinal chemistry, quinoline is recognized as a versatile pharmacophore, forming the core of numerous therapeutic agents. jst.go.jpnih.govsnmjournals.org The structural rigidity and the presence of a nitrogen heteroatom allow for a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.connectjournals.com Quinoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral drugs. jst.go.jpnih.govsnmjournals.org The adaptability of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. snmjournals.orgconnectjournals.com

Beyond medicine, the quinoline scaffold is also integral to the development of advanced materials and agrochemicals. smolecule.com In materials science, quinoline-based compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials, owing to their unique photophysical and electronic properties. smolecule.com In agriculture, certain quinoline derivatives have found application as fungicides and insecticides. smolecule.com The inherent chemical stability and the capacity to engage in various chemical transformations make the quinoline nucleus a fundamental building block for creating complex and functional molecules across diverse scientific fields. smolecule.com

Alkyl Substituted Quinolines: a Focus on Synthetic and Mechanistic Research

The introduction of alkyl substituents onto the quinoline (B57606) core significantly influences its physical, chemical, and biological properties. The size, shape, and position of the alkyl group can modulate factors such as solubility, lipophilicity, and steric hindrance, thereby impacting the molecule's reactivity and its interaction with biological systems. Consequently, the synthesis and mechanistic understanding of alkyl-substituted quinolines are active areas of research.

A variety of synthetic methodologies have been developed to access this class of compounds. These range from classical methods like the Friedländer annulation to more modern, metal-catalyzed cross-coupling and C-H activation strategies. dicp.ac.cn For instance, copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to directly form alkyl-substituted quinolines. nih.gov Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines to yield quinolines with various substituents. nih.gov The development of one-pot syntheses and methods that utilize green chemistry principles, such as ultrasound-assisted reactions, are also prominent in the literature, aiming for higher yields and improved reaction efficiency. connectjournals.com

Mechanistic studies into the reactions of alkyl-substituted quinolines provide crucial insights into their chemical behavior. For example, investigations into the alkylation of quinolones with trialkyl phosphates have elucidated the kinetically and thermodynamically controlled pathways of O- and N-alkylation. mdpi.com Furthermore, the regioselectivity of reactions like hydroboration on the quinoline ring has been a subject of detailed mechanistic investigation, revealing the subtle electronic and steric factors that govern the reaction outcome. nih.gov Understanding these reaction mechanisms is vital for the rational design and synthesis of new quinoline derivatives with desired functionalities and properties.

The Road Ahead: Current Research and Future Trajectories for 5 Tert Butylquinoline and Its Analogs

Strategic Approaches to the Quinoline (B57606) Core: Foundational Context for this compound Synthesis

The effective synthesis of this compound is predicated on a deep understanding of the various methods available for constructing the fundamental quinoline ring system. These methods have evolved significantly from classical, often harsh, name reactions to more sophisticated and milder catalytic approaches.

Historical Evolution of Quinoline Ring Formation Reactions

The late 19th century witnessed the discovery of several foundational methods for quinoline synthesis, many of which are still in use today, albeit with modern modifications. rsc.orgmdpi.com These classical reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.net

One of the earliest and most well-known methods is the Skraup synthesis (1880), which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgmdpi.com A variation of this is the Doebner-von Miller reaction (1881), which utilizes α,β-unsaturated carbonyl compounds, allowing for the synthesis of substituted quinolines. rsc.orgcore.ac.uk The reaction is catalyzed by Brønsted or Lewis acids. core.ac.uk

Other significant historical syntheses include:

The Combes synthesis (1888), where anilines react with β-diketones. rsc.orgbeilstein-archives.org

The Conrad-Limpach synthesis (1887), involving the condensation of anilines with β-ketoesters. rsc.orgbeilstein-archives.org

The Friedländer synthesis (1882), which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgmdpi.com

The Pfitzinger reaction , which uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.com

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low yields or lack of regioselectivity. mdpi.comresearchgate.net

| Classic Quinoline Synthesis | Year | Reactants | Key Features |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Harsh acidic conditions. rsc.orgmdpi.com |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl | Variation of Skraup, allows for substituents. rsc.orgcore.ac.uk |

| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Forms 2- and 3-substituted quinolines. rsc.orgmdpi.com |

| Combes Synthesis | 1888 | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. rsc.org |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-Ketoester | Produces quinolin-4-ols. rsc.orgmdpi.com |

Contemporary Catalytic and Non-Catalytic Pathways for Quinoline Ring Assembly

Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and versatile methods for quinoline synthesis. These contemporary approaches often employ catalysis to achieve milder reaction conditions and greater functional group tolerance.

Catalytic Pathways:

Transition-Metal Catalysis: Palladium, copper, gold, and cobalt catalysts have been extensively used in recent years. Current time information in Bangalore, IN.open.ac.uk For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a redox-neutral route to quinoline derivatives. Current time information in Bangalore, IN. Cobalt-catalyzed C-H bond activation and cyclization of acetophenones and anilines also offer an efficient pathway. Current time information in Bangalore, IN.

Nanocatalysis: The use of nanocatalysts is a growing area in green chemistry, offering high catalytic activity and recyclability. rsc.orgillinois.edu For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water. rsc.org

Photocatalysis: Visible-light-induced oxidative cyclization is an emerging environmentally friendly strategy for quinoline synthesis. Current time information in Bangalore, IN.

Acid Catalysis: Modern methods often employ milder or recyclable acid catalysts. For instance, Nafion NR50, a solid acid catalyst, has been used in the Friedländer synthesis under microwave irradiation. Current time information in Bangalore, IN. Formic acid has also been explored as a green catalyst for quinoline synthesis. beilstein-journals.org

Non-Catalytic and Greener Pathways:

Metal-Free Synthesis: To avoid the toxicity and cost associated with metal catalysts, metal-free synthetic routes have gained significant attention. rsc.orgbeilstein-archives.org These can involve the use of reagents like iodine or modifications of classical reactions under milder conditions. rsc.org

Microwave-Assisted Synthesis (MAS): The application of microwave irradiation can dramatically reduce reaction times and improve yields in many quinoline syntheses, including the Skraup reaction and multicomponent reactions. organic-chemistry.orgsioc-journal.cnsioc-journal.cn

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, aligning with the principles of atom economy and efficiency. researchgate.net

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water are key aspects of green chemistry that have been successfully applied to quinoline synthesis. beilstein-journals.orgscholaris.ca An electrosynthetic approach for the Friedländer reaction in aqueous conditions has also been reported. researchgate.net

| Contemporary Synthesis Method | Catalyst/Condition | Key Advantages |

| Transition-Metal Catalysis | Pd, Co, Cu, Au | High efficiency, broad substrate tolerance. Current time information in Bangalore, IN. |

| Nanocatalysis | Fe3O4 NPs | Recyclable, green solvent compatibility. rsc.orgillinois.edu |

| Photocatalysis | Visible light | Environmentally friendly, mild conditions. Current time information in Bangalore, IN. |

| Metal-Free Synthesis | Iodine, o-benzenedisulfonimide | Avoids metal toxicity, often milder conditions. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields. organic-chemistry.orgsioc-journal.cn |

| Multicomponent Reactions | e.g., Povarov reaction | High atom economy, molecular diversity. researchgate.net |

Direct and Indirect Functionalization Strategies for Tert-butylquinoline Synthesis

The introduction of a bulky tert-butyl group onto the quinoline ring, particularly at the 5-position, requires specific synthetic strategies that can overcome steric hindrance and control regioselectivity. Both direct substitution on a pre-formed quinoline ring and the construction of the ring from a tert-butylated precursor are viable approaches.

Friedel-Crafts Alkylation Techniques for Quinoline Ring Substitution

The Friedel-Crafts reaction is a classic method for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.org In principle, the tert-butylation of quinoline could be achieved using a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) and a Lewis acid catalyst like aluminum chloride. cerritos.edu

However, the direct Friedel-Crafts alkylation of quinoline presents several challenges:

Reactivity and Selectivity: The pyridine (B92270) ring of quinoline is electron-deficient and generally deactivated towards electrophilic substitution. The benzene (B151609) ring is more reactive, but the Lewis acid catalyst can coordinate with the basic nitrogen atom, further deactivating the entire ring system.

Steric Hindrance: The introduction of a bulky tert-butyl group can be sterically hindered, especially at positions adjacent to the ring junction.

Rearrangement and Dealkylation: Friedel-Crafts alkylations are prone to carbocation rearrangements, although this is not an issue with the tertiary tert-butyl cation. However, the reaction can be reversible, and de-tert-butylation can occur under harsh conditions. sioc-journal.cnbeilstein-journals.org

Despite these challenges, intramolecular Friedel-Crafts reactions are powerful tools for constructing polycyclic systems containing a quinoline moiety. masterorganicchemistry.com For the synthesis of this compound, a more common approach is to use a pre-functionalized aniline, such as 3-tert-butylaniline (B1265813), in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction. This circumvents the issues of direct alkylation on the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions like the Suzuki-Miyaura and Negishi couplings are particularly effective for the synthesis of substituted quinolines, including those bearing a tert-butyl group. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org For the synthesis of a tert-butylquinoline, this could involve:

Coupling a quinoline halide (e.g., 5-bromoquinoline) with tert-butylboronic acid or its derivatives.

Coupling a tert-butyl-substituted arylboronic acid with a suitable functionalized pyridine derivative to construct the quinoline ring.

The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. xisdxjxsu.asia For instance, the synthesis of 8-bromo-6-tert-butylquinoline has been reported using a Suzuki coupling reaction. scholaris.ca The stereochemical outcome of Suzuki couplings with primary alkylboron nucleophiles has been shown to proceed with retention of configuration. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than its organoboron counterpart. organic-chemistry.orgwikipedia.org This reaction is also catalyzed by palladium or nickel complexes and is highly effective for forming C-C bonds. jk-sci.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. illinois.edu The synthesis of 7-chloro-4-tert-butylquinoline has been documented, showcasing the utility of cross-coupling methods for accessing substituted quinolines. core.ac.uk

| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium complex | Mild conditions, high functional group tolerance, commercially available reagents. organic-chemistry.orgmdpi.com |

| Negishi Coupling | Organozinc compound + Organic halide/triflate | Palladium or Nickel complex | High reactivity, good for complex fragments, sensitive to moisture and air. wikipedia.orgjk-sci.com |

Aza-Wittig Reactions and Intramolecular Cyclization Protocols for Substituted Quinolines

The aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. In the context of quinoline synthesis, it typically involves the reaction of an iminophosphorane with a carbonyl compound, leading to an intramolecular cyclization and the formation of the quinoline ring.

A common strategy involves a cascade or domino reaction sequence. For example, the reaction of a 2-azidobenzaldehyde (B97285) with triphenylphosphine (B44618) generates an aza-Wittig reagent (an iminophosphorane). rsc.org This intermediate can then undergo a Knoevenagel condensation with a β-dicarbonyl compound, followed by an intramolecular aza-Wittig reaction to afford a substituted quinoline. rsc.orgbeilstein-journals.org This approach has been successfully used to synthesize a variety of substituted quinolines, including those with sulfonyl groups at the 3-position. beilstein-archives.orgbeilstein-journals.org

This methodology offers a high degree of convergence and efficiency, allowing for the construction of the quinoline core with concomitant introduction of substituents in a one-pot process. rsc.orgmdpi.com While specific examples for the synthesis of this compound via this route are not prominent in the literature, the versatility of the starting materials (substituted 2-azidobenzaldehydes and carbonyl compounds) suggests its potential applicability.

Intramolecular cyclization is a broader concept that encompasses many quinoline syntheses, including the Friedel-Crafts and aza-Wittig reactions discussed. masterorganicchemistry.com Another example is the potassium tert-butoxide-promoted intramolecular cyclization, which has emerged as a metal-free method for forming various heterocyclic rings. sioc-journal.cn The cyclization of a delta-hydroxy acid to a delta-lactone provides a general mechanistic understanding of ring-closing reactions. youtube.com The synthesis of acridines via intramolecular cyclization of 2-arylamino phenyl ketones promoted by tert-butyl bromide also highlights the utility of such strategies in forming fused nitrogen heterocycles. nih.gov

Mitsunobu Reaction Applications in Quinoline Derivative Preparation

The Mitsunobu reaction is a versatile method in organic synthesis for converting primary and secondary alcohols into a range of functional groups, including esters, ethers, and nitrogen-containing compounds, typically with an inversion of stereochemistry. The reaction utilizes a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While direct synthesis of the quinoline core via the Mitsunobu reaction is less common, its application is significant in the preparation of precursors and in the functionalization of existing quinoline scaffolds. A notable application involves the reaction of aromatic amines with phosphonium (B103445) ylides, generated through a Mitsunobu-type reaction, which can then undergo an aza-Wittig reaction and cyclization to form quinoline derivatives. researchgate.net This one-pot synthesis is advantageous due to its mild reaction conditions, short reaction times, and generally good yields. researchgate.net

The general mechanism involves the activation of an alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by a nucleophile in an SN2 fashion. acs.org For the synthesis of nitrogen-containing heterocycles, nitrogen nucleophiles like imides, hydroxamates, or hydrazoic acid are employed. acs.org The pKa of the nucleophile is a critical factor; it should generally be 15 or lower to effectively participate in the reaction. acs.org

A convenient procedure for preparing variously substituted quinolines is based on the Mitsunobu reaction of aromatic amines with phosphonium ylides. tandfonline.com This can be followed by a one-pot aza-Wittig reaction with substituted aldehydes and subsequent cyclization under basic conditions to yield quinolone derivatives. tandfonline.com

Minisci Alkylation Methodologies Utilizing Quinoline N-Oxide Cores

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient aromatic compounds, such as quinolines. prepchem.com This radical substitution reaction allows for the introduction of alkyl groups, a transformation not achievable through Friedel-Crafts chemistry. researchgate.net A key variation involves the use of quinoline N-oxides, which exhibit enhanced reactivity and regioselectivity compared to their parent quinolines. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient way to conduct Minisci-type reactions. nih.govvulcanchem.com In one approach, heterocyclic N-oxides can be alkylated using N-hydroxyphthalimide (NHP) esters as radical precursors under blue LED light, with Eosin Y as a photocatalyst. nih.gov This method is compatible with a wide range of primary, secondary, and tertiary radicals. nih.gov

Another advancement is the development of a photoactive ester based on a quinoline N-oxide core that, upon irradiation, generates a strong oxidant in its excited state. This enables a photochemical Minisci alkylation, providing access to various radical intermediates. organic-chemistry.org Quinoline N-oxide itself has been shown to undergo tert-butylation in a 76% yield, resulting in a mixture of regioisomers. vulcanchem.com The use of quinoline N-oxide derivatives with various substituents has also been demonstrated, although yields can be affected by the nature of the substituent. vulcanchem.com These modern Minisci reactions often offer redox-neutral conditions and avoid the need for harsh stoichiometric oxidants. nih.govvulcanchem.com

Table 1: Examples of Minisci Alkylation of Quinoline Derivatives

| Heterocycle | Radical Source | Catalyst/Conditions | Product(s) | Yield | Reference |

| Quinoline N-oxide | Pivalic anhydride | Visible light | 2-tert-butylquinoline (B15366439) N-oxide, 4-tert-butylquinoline N-oxide | 76% (4:3 mixture) | vulcanchem.com |

| Lepidine N-oxide | Pivalic anhydride | Visible light | tert-butylated lepidine N-oxide | Lower yields | vulcanchem.com |

| Pyridine N-oxide | N-hydroxyphthalimide esters | Eosin Y, blue LED | Alkylated pyridine N-oxides | Moderate to excellent | nih.gov |

| Quinoline | Pivalic acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | 2-tert-butylpyridine (analogous) | Not specified | researchgate.net |

Pfitzinger Reaction for the Synthesis of Quinoline Carboxylic Acid Scaffolds and Derivatives

The Pfitzinger reaction is a classic and reliable method for synthesizing substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. nih.govacs.org The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. nih.gov This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. nih.gov

This reaction is highly versatile for creating various quinoline carboxylic acid scaffolds, which are important precursors for many biologically active molecules. acs.orgijpsjournal.com However, traditional Pfitzinger conditions can be harsh and sometimes result in low yields, particularly with sterically hindered ketones. acs.orgchemrxiv.org Studies on steric hindrance have shown that while some bulky ketones react readily, others with substitution near the reactive methylene (B1212753) group can lead to low yields or reaction failure. chemrxiv.org

Modifications to the Pfitzinger reaction have been developed to improve its efficiency and scope. For instance, using N,N-dimethylenaminones and TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters under mild conditions. ontosight.ai This improved method is notable as the traditional Pfitzinger reaction does not directly produce esters. ontosight.ai

Synthesis of Specific Tert-butylquinoline Isomers and Their Precursors

The synthesis of specific isomers of tert-butylquinoline often requires tailored synthetic strategies.

2-tert-butylquinoline : This isomer can be synthesized in high yield (90%) through a one-pot reaction starting from o-nitrobenzaldehyde. researchgate.netrsc.org The process involves the reduction of the nitro group with iron powder and catalytic HCl, followed by in-situ condensation with 3,3-dimethyl-2-butanone (pinacolone) in the presence of potassium hydroxide. researchgate.netrsc.org Another method involves the reaction of 2-aminobenzyl alcohol with 3,3-dimethylbutan-2-ol using a manganese pincer catalyst, which was observed to produce small amounts of 2-tert-butylquinoline. nih.gov

6-tert-butylquinoline : This compound can be prepared by reacting quinoline with tert-butyl chloride in the presence of a suitable catalyst. ontosight.ai Another potential route is the Friedländer condensation of 2-aminobenzaldehyde (B1207257) with a tert-butyl ketone. vulcanchem.com

7-tert-butylquinoline : Information on the specific synthesis of 7-tert-butylquinoline is less commonly detailed in broad reviews, but it can be inferred that standard quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, using 3-tert-butylaniline as a starting material would lead to this isomer. A copper-promoted tandem reaction of azobenzenes and allyl bromides has also been mentioned in the context of this isomer. molaid.com

The synthesis of precursors is also critical. For instance, 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile can be synthesized from 2-(tert-butyl)quinoline through bromination, followed by the introduction of the carbonitrile group. smolecule.com

Methodological Advancements in Green Chemistry and Sustainable Synthesis Protocols for Quinoline Derivatives

In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methods for quinoline derivatives to address the drawbacks of classical methods, which often involve harsh conditions, hazardous solvents, and costly catalysts. acs.org

Key advancements in green quinoline synthesis include:

Use of Nanocatalysts : Nanoparticle-based catalysts, particularly magnetic nanoparticles (MNPs), have gained attention due to their high efficiency, reusability, and the ease of separation from the reaction mixture. nih.govnih.gov For example, Fe3O4-based nanocatalysts have been used for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions or in green solvents like ethanol (B145695). nih.gov These methods often result in high yields and excellent purity. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com Protocols using water as a green solvent or solvent-free conditions under microwave heating have been developed for various quinoline syntheses. tandfonline.com

Use of Greener Solvents and Catalysts : Water is an ideal green solvent, and its use has been explored in several quinoline synthesis protocols, such as the p-TSA catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones. tandfonline.com Formic acid has also been highlighted as a renewable and biodegradable catalyst that can improve selectivity in quinoline synthesis. ijpsjournal.com

One-Pot, Multi-Component Reactions : These reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save energy. acs.org Many of the modern nanocatalyzed and microwave-assisted methods are designed as one-pot procedures. tandfonline.comnih.gov

Reaction Optimization Strategies for Enhanced Yields and Purity in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts. This is particularly relevant for the synthesis of specific isomers like this compound, where regioselectivity is a key challenge.

Strategies for reaction optimization often involve a systematic approach, such as Design of Experiments (DoE), which can model the effect of various factors (e.g., temperature, catalyst loading, reagent concentration) on the reaction outcome. nih.gov Even simpler One-Factor-at-a-Time (OFAT) methods are commonly used to find improved conditions. nih.gov

For quinoline synthesis, optimization may include:

Catalyst and Solvent Screening : The choice of catalyst and solvent is paramount. For instance, in the Friedländer synthesis using nanocatalysts, optimizing the catalyst loading and screening different solvents (e.g., ethanol vs. water) can significantly impact the yield. nih.gov

Temperature and Time : Reaction temperature and duration are critical variables. Optimization studies have shown that for certain nanocatalyzed reactions, a specific temperature (e.g., 60 °C) for a set time (e.g., 2 hours) provides the best results. nih.gov

Base/Acid Selection : In reactions like the Pfitzinger or those involving in-situ condensations, the choice and amount of base (e.g., KOH) or acid catalyst are crucial for both reaction progress and selectivity. researchgate.net

Computational and AI-driven Methods : Modern approaches are emerging that use machine learning algorithms to predict optimal reaction conditions, potentially accelerating the optimization process significantly. beilstein-journals.orgarxiv.org These models can analyze large datasets to suggest conditions for new reactions or fine-tune parameters to improve yield and selectivity. beilstein-journals.org

For example, in a one-pot synthesis of 2-tert-butylquinoline, the use of powdered KOH was a key parameter that led to a high yield of 90%. researchgate.net

Development of Scalable Synthesis Protocols for Research and Preparative Applications

The transition from a laboratory-scale reaction to a preparative or industrial-scale synthesis presents numerous challenges, including reaction control, purification, and cost-effectiveness. Developing scalable protocols is essential for the practical application of compounds like this compound in research and beyond.

Key considerations for scalable synthesis include:

Robust and High-Yielding Reactions : The chosen synthetic route must be reliable and provide consistently high yields. One-pot procedures are often favored for their operational simplicity. researchgate.net

Cost-Effective Reagents : For large-scale synthesis, the cost of starting materials, catalysts, and solvents becomes a major factor. The use of inexpensive reagents like iron powder and readily available ketones is advantageous. rsc.org

Purification Methods : Chromatography is often not feasible for large quantities. Therefore, developing protocols where the product can be purified by crystallization or extraction is highly desirable. researchgate.net

Flow Chemistry : Continuous flow synthesis offers significant advantages for scalability, including better temperature control, improved safety, and the potential for automation. A tandem photoisomerization-cyclization process for quinoline synthesis has been successfully implemented in a continuous flow setup, allowing for gram-scale production. ucd.ie

An efficient and scalable synthesis of a pharmacologically important intermediate, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlights the importance of using inexpensive reagents (like KMnO4) in a key step to develop a cost-effective and kilogram-scalable process. researchgate.net

Influence of the Tert-butyl Substituent on Quinoline Ring Reactivity: Steric and Electronic Effects

The tert-butyl group, positioned at C-5 on the carbocyclic ring of quinoline, exerts a significant influence on the molecule's reactivity primarily through steric hindrance and secondarily through electronic effects.

Steric Effects: The most prominent characteristic of the tert-butyl group is its large size and three-dimensional bulk. chemicalbull.com This steric hindrance plays a crucial role in directing the course of chemical reactions. chemicalbull.com Positioned at C-5, it physically obstructs access to the neighboring C-4 and C-6 positions. This shielding can decrease the rate of reactions that would typically occur at these sites in unsubstituted quinoline and can redirect reagents to attack more accessible positions on the ring. For instance, the bulkiness of the tert-butyl group can provide kinetic stability to the molecule by sterically shielding potentially reactive sites. smolecule.com

Electronic Effects: The tert-butyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I). This effect arises from the polarization of the sigma (σ) bonds between the carbon atoms of the alkyl group and the aromatic ring. By pushing electron density into the benzene portion of the quinoline ring, the tert-butyl group activates this ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, this would enhance reactivity at the C-6 (ortho) and C-8 (para) positions. However, the steric hindrance at C-6 often counteracts this electronic activation.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Framework

The dual nature of the quinoline ring—a deactivated pyridine ring and a more activated benzene ring—results in distinct patterns of substitution. The 5-tert-butyl group adds another layer of control over these reactions.

In electrophilic aromatic substitution (EAS), the reaction generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The tert-butyl group at C-5, being an activating group, reinforces this preference. libretexts.org

The regioselectivity is governed by the stability of the intermediate carbocation (arenium ion) formed during the reaction. lkouniv.ac.in The electron-donating nature of the tert-butyl group stabilizes the positive charge in the arenium ion, particularly when the electrophile adds to positions ortho or para to it. libretexts.org

Attack at C-8 (para-position): This position is electronically favored due to the para-directing effect of the tert-butyl group. It is also sterically accessible, making it a highly probable site for electrophilic attack.

Attack at C-6 (ortho-position): While electronically activated by the tert-butyl group, this position is subject to significant steric hindrance, which can disfavor the approach of an electrophile. nih.gov

Attack at other positions: Attack at C-7 (meta-position) is less favored electronically. The pyridine ring is generally deactivated to EAS, so attack at positions C-2, C-3, and C-4 is unlikely under standard EAS conditions. organicchemistrytutor.com

Therefore, electrophilic substitution on this compound is expected to show high regioselectivity for the C-8 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Electronic Effect of t-Bu Group | Steric Effect of t-Bu Group | Predicted Outcome |

| C-8 (para) | Activating | Accessible | Major Product |

| C-6 (ortho) | Activating | Hindered | Minor or No Product |

| C-7 (meta) | Weakly Activating | Accessible | Minor or No Product |

| Pyridine Ring (C2, C3, C4) | Deactivated Ring | N/A | Very Unlikely |

Nucleophilic substitution reactions on quinoline typically occur on the electron-deficient pyridine ring, especially at the C-2 and C-4 positions. The presence of the 5-tert-butyl group on the adjacent benzene ring does not fundamentally change this preference but can influence the reaction through steric obstruction.

Attack at C-4: In many quinoline reactions, the C-4 position is a primary site for nucleophilic attack. The bulky 5-tert-butyl group can sterically hinder the approach of a nucleophile to the C-4 position, potentially slowing the reaction rate or diverting the nucleophile to the C-2 position.

Attack at C-2: The C-2 position is another electrophilic site susceptible to nucleophilic attack. It is further away from the 5-tert-butyl group and thus less affected by its steric bulk, making it a more likely target for nucleophiles in this compound compared to unsubstituted quinoline where C-4 attack might be competitive or favored.

Attack at C-6: Nucleophilic attack on the carbocyclic ring is rare unless it is activated by a suitable leaving group. The tert-butyl group at C-5 does not promote nucleophilic attack at C-6.

Attack at N-1 (Addition to Nitrogen): Organometallic reagents can initially coordinate or add to the quinoline nitrogen (N-1), which is a key step in certain mechanistic pathways. oup.com

The reaction of quinolines with potent organometallic nucleophiles, such as organolithium reagents, is a powerful method for C-C bond formation. These reactions often proceed through complex mechanisms involving intermediates. oup.com

Research on the reaction of quinolines with organolithium compounds has led to the proposal of an addition-rearrangement-elimination mechanism, which provides a more complete picture than a simple direct substitution. oup.com This pathway can be outlined as follows:

Initial Addition: The organometallic reagent (e.g., R-Li) does not attack the carbon skeleton directly. Instead, it adds to the C=N bond, with the lithium coordinating to the nitrogen and the R-group attacking the C-2 position. This forms a 1,2-dihydroquinoline (B8789712) intermediate. Alternatively, a 1,4-addition can occur, leading to a 1,4-dihydroquinoline (B1252258) intermediate. oup.com

Rearrangement: The initially formed dihydroquinoline intermediate can be unstable and may undergo rearrangement. For example, a group that added at one position might migrate to another.

Elimination (Aromatization): The final step involves the elimination of a hydride ion (or another leaving group) from the dihydroquinoline intermediate, which restores the aromaticity of the quinoline ring system and yields the final substituted product. youtube.com

The steric bulk of the 5-tert-butyl group would likely influence the initial addition step, potentially favoring addition at the less hindered C-2 position over the C-4 position.

The proposed mechanisms involving dihydroquinoline intermediates are supported by the successful isolation and characterization of these transient species. In reactions of quinolines with organolithium reagents, the intermediate lithium salts of dihydroquinolines can be trapped by quenching the reaction with an electrophile like ethyl chloroformate. oup.com

For example, the reaction of a quinoline with an organolithium reagent (RLi) at low temperature can produce a precipitate of the lithium dihydroquinolide. Adding ethyl chloroformate traps this intermediate as a stable N-ethoxycarbonyl-dihydroquinoline derivative. oup.com The structure of this trapped intermediate can then be confirmed using spectroscopic methods like NMR. Hydrolysis of this isolated intermediate often yields the same products as the direct reaction, providing strong evidence for its role in the reaction pathway. oup.com

For this compound, one could hypothesize the formation of intermediates such as 1-lithio-2-alkyl-5-tert-butyl-1,2-dihydroquinoline or 1-lithio-4-alkyl-5-tert-butyl-1,4-dihydroquinoline, which could be similarly trapped and characterized to elucidate the precise mechanistic pathway.

Reactions with Organometallic Reagents and Proposed Mechanistic Intermediates

Oxidation and Reduction Chemistry of this compound and Its Derivatives

The oxidation and reduction of the this compound scaffold are fundamental transformations that pave the way for a diverse array of functionalized derivatives. These reactions can be selectively directed to either the nitrogen-containing heterocyclic ring or the carbocyclic benzene ring, offering strategic avenues for complex molecule synthesis.

The oxidation of the nitrogen atom in the quinoline ring to form an N-oxide is a common and synthetically useful transformation. This is typically achieved using oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA). thieme-connect.com The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, activating it for various subsequent functionalization reactions. For instance, quinoline N-oxides are valuable precursors in the synthesis of more complex heterocyclic systems and can undergo reactions at positions that are otherwise unreactive in the parent quinoline. thieme-connect.comsioc-journal.cn

Mechanistically, the formation of quinoline N-oxide is believed to proceed through a nucleophilic attack of the nitrogen lone pair on the oxidant. researchgate.net The reactivity of the resulting N-oxide is multifaceted. It can, for example, be a precursor for C-H functionalization at the C8 position. acs.org Furthermore, quinoline N-oxides can undergo skeletal editing through a nitrogen-to-carbon single atom swap under basic conditions with a sulfoxide (B87167), leading to the formation of naphthalene (B1677914) derivatives. chinesechemsoc.org This process involves the deletion of the N–O motif, which escapes as a nitrite (B80452) anion (NO₂⁻), while a C–H motif from the sulfoxide is incorporated into the aromatic skeleton. chinesechemsoc.org

The reaction of quinoline N-oxide with N,N-diethylthiocarbamoyl chloride serves as an example of its reactivity, yielding S-2-quinolyl N,N-diethylthiocarbamate and O-3-quinolyl N,N-diethylthiocarbamate. clockss.org The presence of a base can further influence the reaction, leading to the formation of S-3- and S-8-quinolyl N,N-diethylthiocarbamates. clockss.org

| Reactant | Reagent(s) | Product(s) | Reference |

| This compound | m-CPBA | This compound N-oxide | thieme-connect.com |

| Quinoline N-oxide | N,N-diethylthiocarbamoyl chloride | S-2-quinolyl N,N-diethylthiocarbamate, O-3-quinolyl N,N-diethylthiocarbamate | clockss.org |

| Quinoline N-oxide | N,N-diethylthiocarbamoyl chloride, Base | S-3-quinolyl N,N-diethylthiocarbamate, S-8-quinolyl N,N-diethylthiocarbamate | clockss.org |

| Quinoline N-oxide | Sulfoxide, LiHMDS | Naphthalene derivatives | chinesechemsoc.org |

The hydrogenation of quinolines can be selectively controlled to reduce either the carbocyclic or the heterocyclic ring, leading to the formation of valuable saturated or partially saturated heterocyclic scaffolds.

The selective hydrogenation of the carbocyclic (benzene) ring of quinolines to yield 5,6,7,8-tetrahydroquinolines is a synthetically valuable transformation. This can be achieved using specific catalytic systems. For instance, hydrogenation in the presence of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been shown to selectively reduce the carbocyclic ring. researchgate.netresearchgate.net This method is particularly effective for producing chiral 5,6,7,8-tetrahydroquinolines from 8-substituted quinolines with high enantiomeric ratios. researchgate.netresearchgate.net

The reaction conditions, particularly the acidity of the medium, play a crucial role in directing the selectivity of hydrogenation. Reduction of quinolines in strongly acidic media, such as neat trifluoroacetic acid (TFA) with a platinum oxide (PtO₂) catalyst, favors the formation of 5,6,7,8-tetrahydroquinolines. epdf.pub This approach has been successfully applied to the hydrogenation of amino-substituted quinolines, where the amino group is first protected as an acetamide. researchgate.net

| Substrate | Catalyst/Reagents | Product | Key Features | Reference |

| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | Chiral 5,6,7,8-Tetrahydroquinolines | High enantioselectivity (up to 91:9 er) | researchgate.netresearchgate.net |

| Acetamido-substituted Quinolines | PtO₂ / neat TFA | Acetamido-substituted 5,6,7,8-Tetrahydroquinolines | Followed by hydrolysis to yield amino-substituted products | researchgate.net |

| 2-Methyl-8-isopropylquinoline | PtO₂ / H₂ in neat TFA | 5,6,7,8-Tetrahydro-2-methyl-8-isopropylquinoline | Quantitative yield | epdf.pub |

The more common outcome of quinoline hydrogenation is the reduction of the nitrogen-containing pyridine ring, leading to the formation of 1,2,3,4-tetrahydroquinolines. This transformation is typically favored under neutral or weakly acidic conditions. A variety of catalytic systems, including those based on manganese, can facilitate this selective reduction. For example, a manganese(I) PN³ pincer complex has been utilized for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.govacs.org This method is atom-efficient, producing water as the only byproduct. nih.govacs.org

Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, is another effective method for the selective reduction of the heterocyclic ring. nih.govliverpool.ac.uk Cobalt-catalyzed transfer hydrogenation of quinolines using formic acid under mild conditions has been reported. nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral quinoline derivatives, particularly 1,2,3,4-tetrahydroquinolines. rsc.org This method typically employs a chiral catalyst and a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol. dicp.ac.cnufmg.br Ruthenium(II) catalysts containing a tethered diamine ligand have been shown to be effective in the ATH of quinolines, yielding products with moderate to high enantiomeric excess (ee). dicp.ac.cn For instance, the reduction of 2-methylquinoline (B7769805) using a Ru(II) catalyst with a 4-carbon tether resulted in the formation of (R)-2-methyl-1,2,3,4-tetrahydroquinoline with a 43% ee. dicp.ac.cn

The development of Noyori-type catalysts, which are ruthenium(II) complexes with a chiral TsDPEN ligand and an arene, has been a significant breakthrough in ATH. ufmg.br These catalysts are highly efficient for the asymmetric reduction of a wide range of ketones and can also be applied to the reduction of the C=N bond in quinolines. ufmg.brkanto.co.jp The mechanism involves the formation of a ruthenium hydride intermediate which then transfers two hydrogen atoms to the substrate. ufmg.br

| Catalyst System | Hydrogen Donor | Substrate Type | Product Type | Key Features | Reference |

| Tethered Ru(II) catalysts | Formic acid/Triethylamine | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to 73% ee | dicp.ac.cn |

| Tethered Rh(III) catalysts | Formic acid/Triethylamine | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to 94% ee | dicp.ac.cn |

| Noyori-Ikariya catalysts (e.g., RuCl(S,S)-TsDPEN) | Formic acid/Triethylamine or Isopropanol/Base | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Highly efficient and enantioselective | ufmg.br |

Hydrogenation of Quinoline Ring Systems

Cycloaddition and Cyclization Reactivity in Complex Quinoline Derivatization

Cycloaddition and cyclization reactions are powerful tools for the construction of complex molecular architectures from quinoline precursors. These reactions allow for the formation of new rings fused to the quinoline core, leading to a wide variety of polycyclic and heterocyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org While the aromatic nature of the quinoline rings makes them less reactive as dienes or dienophiles, appropriately substituted quinolines can participate in such reactions. For instance, electron-deficient quinolines can act as dienophiles in polar Diels-Alder reactions. conicet.gov.ar

Another important class of reactions is dipolar cycloadditions, which provide access to five-membered heterocyclic rings. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile.

Palladium-catalyzed reactions that combine C-H functionalization with cyclization have emerged as an efficient strategy for synthesizing quinoline derivatives. rsc.org One such method involves the insertion of an aryl isocyanide followed by an intramolecular [4+1] cyclization, which streamlines the synthesis from simple starting materials. rsc.org

Visible-light-induced oxidative cyclization of aromatic enamines offers a pathway to quinoline derivatives. acs.org This method often involves the formation of a radical intermediate that undergoes cyclization.

Furthermore, multicomponent reactions (MCRs) provide a highly efficient means to construct complex quinoline derivatives in a single step from multiple starting materials. researchgate.net The Povarov reaction, for example, is a well-known MCR for the synthesis of tetrahydroquinolines. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |

| [4+1] Cyclization | Palladium catalyst, Aryl isocyanide | Quinoline derivatives | Integrates C-H functionalization and cyclization | rsc.org |

| Oxidative Cyclization | Visible light, Photocatalyst | 4-Carbonyl-quinolines | Proceeds via radical intermediates | acs.org |

| Multicomponent Reactions (e.g., Povarov) | Various catalysts | Diverse quinoline scaffolds | High atom economy and structural diversity | researchgate.net |

| [5+2+1] Cycloaddition | Rh(I) catalyst, CO | Bicyclic cyclooctenones | Computationally designed, efficient for 8-membered rings | pku.edu.cn |

Radical Chemistry and Photoinduced Processes Involving Quinoline Scaffolds

The quinoline scaffold, an electron-deficient N-heteroarene, is a prominent participant in radical chemistry and photoinduced transformations. nih.gov The presence of the nitrogen atom significantly influences the electronic distribution within the aromatic system, making it susceptible to radical attack, particularly in acidic media where protonation of the nitrogen enhances its electron-accepting properties. The introduction of a tert-butyl group at the 5-position, as in this compound, introduces steric and electronic effects that modulate this inherent reactivity. The bulky tert-butyl group can sterically hinder reactions at adjacent positions, while its electron-donating nature can influence the regioselectivity of radical additions.

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling various transformations of the quinoline core. dntb.gov.uaresearchgate.net These methods often employ photocatalysts, such as iridium or ruthenium complexes, that, upon light absorption, can initiate single-electron transfer (SET) processes with suitable precursors to generate radicals. researchgate.netrsc.org

A cornerstone of radical chemistry involving quinolines is the Minisci reaction, which describes the acid-promoted reaction of nucleophilic carbon-centered radicals with protonated N-heteroarenes. nih.gov Recent advancements have led to photochemical Minisci-type reactions that avoid harsh oxidants by using photo-induced processes. nih.govrsc.org For example, the generation of acyl radicals from 4-acyl-1,4-dihydropyridines under blue light irradiation allows for the direct hydroxyalkylation of quinolines. nih.gov In these processes, the regioselectivity of the radical attack is a critical aspect. For the quinoline ring, radical addition typically occurs at the C2 and C4 positions, which are electronically most deficient. The presence of a bulky substituent at C5 would be expected to sterically disfavor attack at the C4 position, potentially leading to higher selectivity for the C2 position.

Mechanistic studies reveal that photoexcitation of quinoline derivatives can lead to various reaction pathways. Upon absorption of light, the quinoline molecule is promoted to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a triplet excited state (T₁). oup.comnih.gov Hydrogen abstraction from solvents by the ring nitrogen in the excited state is a common mechanistic step, leading to radical-pair intermediates that can subsequently react to form products. oup.com For instance, the irradiation of ethyl quinolinecarboxylates in alcohols results in the formation of hydroxyalkylated products through a proposed mechanism involving hydrogen abstraction from the solvent by the ring nitrogen in the S₁ state. oup.com

Another significant photoinduced process is dearomatization. Photoinduced single-electron reduction of quinolines can trigger dearomative dimerization or even skeletal rearrangements to form other heterocyclic systems like indoles. chemrxiv.org Furthermore, visible-light-driven dearomative triple elementalization (carbo-sila-boration) of quinolines has been achieved through the selective photoexcitation of borate (B1201080) complexes, which generates a silyl (B83357) radical via homolysis of a Si-B bond. nih.gov

The generation of specific radicals for addition to the quinoline scaffold can be precisely controlled. For example, the tert-butyl radical (C(CH₃)₃•) can be generated from various precursors and used in tert-butylation reactions. umich.edunih.gov A study on the photochemical tert-butylation of quinoline N-oxide using pivaloyl chloride and an iridium photocatalyst provides insight into the efficiency of such processes. The reaction yielded a mixture of 2-tert-butylquinoline and 4-tert-butylquinoline, demonstrating the competing radical attack at the C2 and C4 positions. umich.edu

Table 1: Examples of Radical and Photoinduced Reactions on the Quinoline Scaffold

| Reaction Type | Quinoline Derivative | Radical Source / Reagents | Conditions | Key Findings / Products | Yield | Reference |

|---|---|---|---|---|---|---|

| Photochemical Hydroxyalkylation | Quinoline | 4-Acyl-1,4-dihydropyridines | Visible light (blue), oxidant-free | Hydroxyalkylated quinolines; divergence from classical Minisci pathway. | Not specified | nih.gov |

| Photochemical Alkylation | Ethyl 4-quinolinecarboxylate | Alcohols (e.g., Methanol, Ethanol), Cyclohexane | UV irradiation | Yielded ethyl 2-hydroxyalkyl- or 2-cyclohexyl-4-quinolinecarboxylates via H-abstraction by excited ring nitrogen. | Good | oup.com |

| Minisci-type Alkylation | Quinolines | Ethers (e.g., THF) | Ir-photocatalyst, visible light, KBr | Generates an alkyl radical from the ether via a bromine radical intermediate for addition to C2 of quinoline. | 30-91% | rsc.org |

| Photochemical Tert-butylation | Quinoline N-oxide | Pivaloyl chloride | [Ir(ppy)₂(dtbbpy)]PF₆, 436 nm light, 35 °C, MeCN | Formation of 2-tert-butylquinoline and 4-tert-butylquinoline in a 3:4 ratio. Quantum yield (Φ) was calculated. | 26% | umich.edu |

| Dearomative Dimerization/Rearrangement | 4-Arylquinolines | Polysulfide anion photocatalysis | Visible light | Single-electron reduction triggers dimerization or skeletal rearrangement to 3-(arylmethyl)indoles. | Not specified | chemrxiv.org |

These examples underscore the versatility of the quinoline scaffold in radical and photochemical reactions. The reaction pathways are sensitive to the substituents on the quinoline ring, the nature of the radical species, and the reaction conditions, including the choice of solvent and photocatalyst. nih.govoup.com For this compound, while specific data is scarce, the general principles suggest that its radical chemistry would be dominated by additions at the C2, C4, and possibly C8 positions, with the steric bulk of the tert-butyl group influencing the regiochemical outcome, likely favoring positions distal to C5.

Advanced Spectroscopic and Structural Characterization of 5 Tert Butylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-Tert-butylquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Scalar Coupling Constants

The ¹H NMR spectrum of a substituted quinoline (B57606) provides essential information about the arrangement of protons on the aromatic rings. In a related compound, 6-(tert-Butyl)-4-phenylquinoline, the aromatic protons of the quinoline core resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.org The proton at position 2 of the quinoline ring is often the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet. The protons on the carbocyclic ring (positions 6, 7, and 8) exhibit chemical shifts and coupling patterns dependent on their substitution.

The tert-butyl group protons characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm, due to the nine equivalent protons. rsc.org The integration of this signal corresponds to nine protons, confirming the presence of the tert-butyl group.

Scalar coupling constants (J-values) are crucial for determining the connectivity of protons. For instance, ortho-coupled protons on the quinoline ring typically show coupling constants in the range of 7–9 Hz, while meta coupling is smaller (2–3 Hz), and para coupling is often negligible.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Tert-butylquinoline Derivative

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | d | ~4.4 |

| H-8 | ~8.1 | d | ~8.9 |

| H-7 | ~7.8 | dd | ~8.9, 2.2 |

| H-6 | ~7.9 | d | ~2.2 |

| H-3 | ~7.3 | d | ~4.4 |

| tert-butyl | ~1.3 | s | N/A |

Note: Data is based on the closely related isomer 6-tert-butyl-4-phenylquinoline and serves as a representative example. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For a tert-butyl substituted quinoline, the spectrum will show signals for the nine carbons of the quinoline core and the carbons of the tert-butyl group. The aromatic carbons typically resonate between δ 120 and 150 ppm. rsc.org The quaternary carbon of the tert-butyl group appears around δ 35 ppm, and the methyl carbons are observed further upfield, around δ 31 ppm. rsc.org Quaternary carbons, those without attached protons, generally show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Tert-butylquinoline Derivative

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | ~149 |

| C-8a | ~148 |

| C-4 | ~147 |

| C-5 | ~128 |

| C-6 | ~149 |

| C-7 | ~126 |

| C-8 | ~121 |

| C-4a | ~129 |

| C-3 | ~121 |

| C(CH₃)₃ | ~35 |

| C(CH₃)₃ | ~31 |

Note: Data is based on the closely related isomer 6-tert-butyl-4-phenylquinoline and serves as a representative example. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a related compound, 4-(4-(tert-Butyl)phenyl)-6-methoxyquinoline, the calculated mass for the protonated molecule [M+H]⁺ (C₂₀H₂₂NO) was 292.1701, and the found mass was 292.1705, confirming the elemental composition. rsc.org This level of accuracy is essential for confirming the identity of a newly synthesized compound or an unknown analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization and Mechanistic Probes

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as quinoline derivatives. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode. The fragmentation of this ion can be induced by collision-induced dissociation (CID) within the mass spectrometer.

The fragmentation pattern provides valuable structural information. For tert-butyl substituted compounds, a common fragmentation pathway involves the loss of a tert-butyl group as a stable tert-butyl cation or the neutral loss of isobutylene (B52900) (C₄H₈). The study of fragmentation pathways in tert-butoxycarbonyl (t-Boc) substituted drug precursors under ESI-CID conditions shows that product ions are primarily formed by the loss of C₄H₈ followed by the loss of CO₂. researchgate.net This knowledge of characteristic fragmentation helps in identifying the presence and location of the tert-butyl substituent on the quinoline core.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its two main structural components: the aromatic quinoline ring system and the aliphatic tert-butyl group.

The quinoline portion of the molecule exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings (C=C stretch) give rise to a set of medium to strong bands in the 1600-1400 cm⁻¹ range. Furthermore, the C-H out-of-plane bending vibrations ("oop") are found in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

The tert-butyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations appear in the 3000-2850 cm⁻¹ region, distinctly separate from the aromatic C-H stretches. The presence of the tert-butyl group is often confirmed by characteristic C-H bending vibrations, including a symmetric bend (umbrella mode) around 1365 cm⁻¹ and an asymmetric bend near 1395 cm⁻¹.

While a specific experimental spectrum for this compound is not widely published in readily accessible literature, the expected absorption regions based on its functional groups are well-established.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | tert-Butyl Group | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | Quinoline Ring | 1600 - 1400 | Medium to Strong |

| Aliphatic C-H Bend (asymmetric) | tert-Butyl Group | ~1395 | Medium |

| Aliphatic C-H Bend (symmetric) | tert-Butyl Group | ~1365 | Medium |

| Aromatic C-H Out-of-Plane Bend | Quinoline Ring | 900 - 675 | Medium to Strong |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure and Transition Elucidation

Ultraviolet-Visible (UV/Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the quinoline ring system, which contains a conjugated system of π-electrons.

The UV/Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govnih.gov The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity (high molar absorptivity, ε). The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions.

For aromatic systems like quinoline, several π → π* transitions are often observed, sometimes referred to as E-bands (ethylenic) and B-bands (benzenoid). The tert-butyl group attached at the 5-position is an alkyl group and acts as an auxochrome. However, as an alkyl group, its electronic effect on the quinoline chromophore is minimal, primarily causing slight shifts in the absorption maxima (λmax) and molar absorptivity values compared to the parent quinoline molecule, rather than fundamentally altering the nature of the electronic transitions. Specific experimental λmax values for this compound are not consistently reported in surveyed literature, but the transitions are expected to fall within the typical range for alkyl-substituted quinolines.

| Electronic Transition | Orbitals Involved | Expected Characteristics |

|---|---|---|

| π → π* (B-band) | π (bonding) → π* (antibonding) | Longer wavelength, moderate intensity |

| π → π* (E-band) | π (bonding) → π* (antibonding) | Shorter wavelength, high intensity |

| n → π | n (non-bonding) → π (antibonding) | Longest wavelength, low intensity |

Elemental Compositional Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and assess its purity.

The molecular formula for this compound is C₁₃H₁₅N. scentspiracy.comchemspider.comresearchgate.nettandfonline.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be precisely calculated. For a synthesized sample of this compound, the experimentally determined percentages of C, H, and N should align closely with these theoretical values, typically within a ±0.4% margin, to confirm the correct empirical formula and high purity of the sample.

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 84.28% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 8.16% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |

| Total | C₁₃H₁₅N | - | 29 | 185.270 | 100.00% |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination (as applicable to specific derivatives or complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides exact data on bond lengths, bond angles, and crystal packing. As of the latest literature surveys, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported.

However, crystallographic data for derivatives containing the this compound moiety provide valuable insight into the molecular architecture. For instance, the structure of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one , a more complex derivative, has been elucidated. rambabudandela.com This analysis revealed detailed structural information, including the fact that the compound crystallizes in the orthorhombic Pbcn space group with two distinct conformers present in the asymmetric unit. rambabudandela.com Such studies allow for the precise measurement of the geometry of the quinoline ring system and the conformation of the tert-butyl group, confirming its spatial orientation relative to the aromatic plane. This type of analysis is indispensable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing forces, which govern the solid-state properties of the material. rambabudandela.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 18.1717(10) |

| b (Å) | 12.7937(7) |

| c (Å) | 23.5041(13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5464.3(5) |

Computational and Theoretical Investigations of 5 Tert Butylquinoline

Quantum Chemical Calculations for Mechanistic and Electronic Studies

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular behavior at the electronic level. For quinoline (B57606) and its derivatives, these methods are instrumental in understanding reaction mechanisms, predicting electronic properties, and explaining spectroscopic data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org It provides valuable information about structural parameters, orbital interactions, and vibrational frequencies. scirp.org For the parent compound, quinoline, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine its electronic properties. scirp.org

Studies on various substituted quinoline derivatives utilize DFT to calculate properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO energy gap reflects the chemical activity of a molecule; a smaller gap suggests higher reactivity. scirp.org For quinoline, the calculated HOMO-LUMO energy gap is approximately -4.83 eV. scirp.org

DFT is also employed to analyze the electronic aspects of quinoline derivatives, including natural population charges and reactivity descriptors derived from HOMO and LUMO energies. researchgate.net These calculations help in understanding how substituents, such as the tert-butyl group at the 5-position, would modulate the electronic properties and reactivity of the quinoline core. For instance, the molecular electrostatic potential (ESP) of quinoline shows that the C-H bonds are positively charged, making them susceptible to nucleophilic reactions. acs.org While specific DFT studies on the reaction energetics of 5-tert-butylquinoline are not prevalent in the reviewed literature, the established methodologies for other quinoline derivatives provide a robust framework for such future investigations. rsc.orgnih.gov

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.646 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

| LUMO Energy | -1.816 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

| HOMO-LUMO Energy Gap | -4.83 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

| Dipole Moment | 2.004 D | DFT (B3LYP)/6-31+G(d,p) | scirp.org |

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms. It involves locating the transition state (the highest energy point along the reaction coordinate) and characterizing its structure and energy. This information is vital for determining the feasibility and kinetics of a chemical reaction.

For the quinoline scaffold, DFT calculations have been used to model the transition state structure to probe reaction mechanisms. nih.gov For example, in the oxidative hydroxylation of quinoline by the enzyme Quinoline 2-oxidoreductase, a transition state structure was identified and confirmed by the presence of a single imaginary negative frequency. nih.gov This analysis provided insights into a concerted reaction mechanism involving hydride transfer. nih.gov

While specific studies on the transition state analysis for reactions involving this compound were not identified in the surveyed literature, the methodologies applied to the parent quinoline molecule are directly applicable. Such studies would involve mapping the potential energy surface for a given reaction, identifying stationary points (reactants, products, intermediates, and transition states), and calculating activation energies to elucidate the most favorable reaction pathway.

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This interaction can facilitate transitions between different spin states (intersystem crossing) and plays a significant role in the photophysical properties of molecules, particularly nitrogen heterocycles. aip.org

In molecules like quinoline, where the lowest singlet and triplet states are of a (π, π) nature, SOC can enhance the efficiency of intersystem crossing compared to their parent hydrocarbon counterparts like naphthalene (B1677914). aip.org This is suggested to be due to an efficient S1(π, π) → T2(n, π) → T1(π, π) radiationless process. aip.org The presence of the nitrogen heteroatom introduces (n, π) states that can mediate the transition between singlet and triplet (π, π) states, thereby influencing fluorescence and phosphorescence quantum yields. aip.org

Although direct computational studies quantifying spin-orbit coupling in this compound are scarce, the principles derived from studies on quinoline and other nitrogen heterocycles are applicable. aip.orgnih.gov The tert-butyl group is not expected to significantly alter the fundamental spin-orbit coupling mechanisms inherent to the quinoline core, although it may subtly influence the energies of the involved electronic states.

In Silico Modeling for Predicting Chemical Reactivity and Molecular Properties

In silico modeling encompasses a range of computational techniques used to predict the properties of molecules, including their reactivity and biological activity. For quinoline derivatives, these methods are valuable for virtual screening and designing new compounds with desired characteristics.

One such method is the Prediction of Activity Spectra for Substances (PASS), which predicts the probability of a compound exhibiting certain biological activities. researchgate.net This approach has been applied to newly synthesized quinoline derivatives to forecast their potential as antibacterial agents. researchgate.net Another widely used technique is the Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models to correlate the chemical structure of compounds with their biological activity or other properties. nih.govmdpi.com For a series of 4-(2-fluorophenoxy) quinoline derivatives, a robust QSAR model was developed to predict their c-MET kinase inhibition potential, revealing that mass, electronegativity, and partial charges influence activity. nih.gov